(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and boronic acid functional groups makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloro groups can also participate in various substitution reactions, further expanding the compound’s utility.
Comparison with Similar Compounds
- (5-Chloro-6-(n-propyl)pyridin-3-yl)boronic acid
- 2-Fluoro-3-pyridineboronic acid
Comparison:
(5-Chloro-6-(2-chlorophenyl)pyridin-3-yl)boronic acid: vs. The presence of the 2-chlorophenyl group in the former provides additional sites for functionalization, making it more versatile in synthetic applications.
This compound: vs. The chloro groups in the former offer different reactivity compared to the fluoro group, allowing for unique substitution patterns and reaction pathways.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H8BCl2NO2 |
---|---|
Molecular Weight |
267.9 g/mol |
IUPAC Name |
[5-chloro-6-(2-chlorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BCl2NO2/c13-9-4-2-1-3-8(9)11-10(14)5-7(6-15-11)12(16)17/h1-6,16-17H |
InChI Key |
HCTUGRVRMAPMHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2Cl)Cl)(O)O |
Origin of Product |
United States |
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